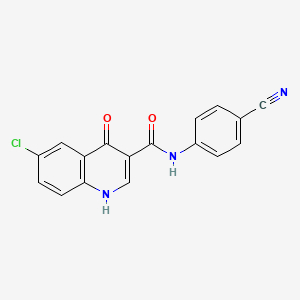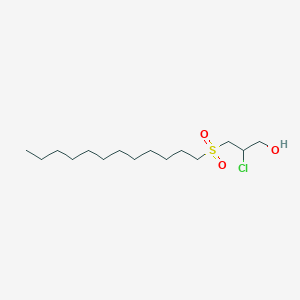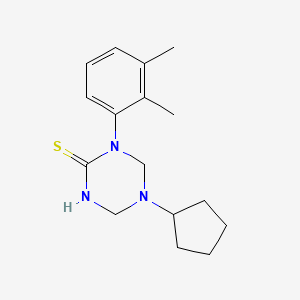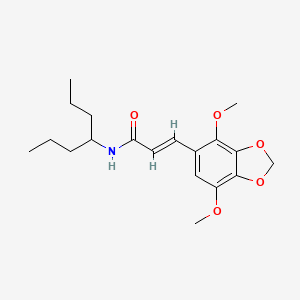![molecular formula C16H14F6N2O2 B11476545 N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide](/img/structure/B11476545.png)
N-{1,1,1,3,3,3-hexafluoro-2-[(furan-2-ylmethyl)amino]propan-2-yl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1,1,3,3,3-Hexafluoro-2-{[(furan-2-yl)methyl]amino}propan-2-yl)-4-methylbenzamide is a complex organic compound characterized by its unique structure, which includes a hexafluoropropanol moiety, a furan ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1,1,3,3,3-hexafluoro-2-{[(furan-2-yl)methyl]amino}propan-2-yl)-4-methylbenzamide typically involves multiple steps:
Formation of the Hexafluoropropanol Moiety: This can be achieved through the reaction of hexafluoroacetone with an appropriate alcohol under acidic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with the hexafluoropropanol intermediate.
Formation of the Benzamide Group: The final step involves the coupling of the furan-hexafluoropropanol intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine.
Substitution: The hexafluoropropanol moiety can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1,1,1,3,3,3-Hexafluoro-2-{[(furan-2-yl)methyl]amino}propan-2-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs with fluorinated moieties.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its fluorinated structure which imparts unique properties such as hydrophobicity and chemical resistance.
Mechanism of Action
The mechanism of action of N-(1,1,1,3,3,3-hexafluoro-2-{[(furan-2-yl)methyl]amino}propan-2-yl)-4-methylbenzamide is largely dependent on its interaction with molecular targets. The hexafluoropropanol moiety can form strong hydrogen bonds, while the furan ring can participate in π-π interactions. These interactions can influence the binding affinity and specificity of the compound towards its targets, such as enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A simpler compound with similar fluorinated properties but lacking the furan and benzamide groups.
Hexafluoroisopropanol: Another fluorinated alcohol with applications in organic synthesis and materials science.
Furan-2-carboxamide: Contains the furan ring and amide group but lacks the hexafluoropropanol moiety.
Uniqueness
N-(1,1,1,3,3,3-Hexafluoro-2-{[(furan-2-yl)methyl]amino}propan-2-yl)-4-methylbenzamide is unique due to its combination of a highly fluorinated moiety, a furan ring, and a benzamide group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C16H14F6N2O2 |
|---|---|
Molecular Weight |
380.28 g/mol |
IUPAC Name |
N-[1,1,1,3,3,3-hexafluoro-2-(furan-2-ylmethylamino)propan-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C16H14F6N2O2/c1-10-4-6-11(7-5-10)13(25)24-14(15(17,18)19,16(20,21)22)23-9-12-3-2-8-26-12/h2-8,23H,9H2,1H3,(H,24,25) |
InChI Key |
YNVCLCIDTKJPAV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)NCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-aminoethyl)-N-[4,6-bis(2-propynyloxy)-1,3,5-triazin-2-yl]amine](/img/structure/B11476464.png)
![N-[2-(2-hydroxyethoxy)ethyl]-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-2-carboxamide](/img/structure/B11476467.png)
![Ethyl 5-[(4,7-dimethoxy-6-nitro-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B11476468.png)

![N-[1-(2-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-3-carboxamide](/img/structure/B11476495.png)
![7-(4-Hydroxyphenyl)-2-(phenylamino)-4H,6H,7H-[1,3]thiazolo[4,5-b]pyridin-5-one](/img/structure/B11476503.png)
![N-[4,5-dimethoxy-2-(morpholin-4-yl)phenyl]acetamide](/img/structure/B11476506.png)
![5-amino-3-({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]pyrimidin-7-ol](/img/structure/B11476510.png)

![4-chloro-2-(dimethylamino)-5-(dimethylsulfamoyl)-N-{3-[2-(pyridin-3-yl)ethyl]phenyl}benzamide](/img/structure/B11476519.png)

![6-amino-1-methyl-4-(3-nitrophenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B11476535.png)

![methyl [7-(4-fluorophenyl)-2,5-dioxo-4-phenyl-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B11476550.png)
